3,6-Dimethyl-1,2-benzisoxazol-4-ol
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3,6-dimethyl-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C9H9NO2/c1-5-3-7(11)9-6(2)10-12-8(9)4-5/h3-4,11H,1-2H3 |
InChI Key |
XSAXXCNKDYGJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=C1)C)O |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Properties
Research has highlighted the potential of benzisoxazole derivatives, including 3,6-dimethyl-1,2-benzisoxazol-4-ol, as antibacterial agents. A study identified a naturally occurring benzisoxazole with significant antibacterial activity against Acinetobacter baumannii, a multi-drug resistant pathogen. The compound demonstrated minimum inhibitory concentrations as low as 6.25 μg/mL, indicating its potential as a new chemotype for antibiotic development .
Mechanism of Action:
The mechanism of action involves targeting bacterial metabolic pathways. In silico molecular docking studies suggest that this compound may inhibit enzymes related to the biosynthesis of 4-hydroxybenzoate, a critical metabolite for bacterial survival .
Pharmacological Activities
Benzisoxazole derivatives have been reported to exhibit various pharmacological activities such as:
- Antipsychotic effects
- Antifungal and herbicidal properties
- Potential use in treating gastrointestinal disorders due to their interaction with serotonin receptors .
Material Science
This compound is also explored for its applications in material science. Its derivatives are being investigated for use as:
- Semiconductors: Due to their electronic properties.
- Corrosion Inhibitors: Particularly in fuels and lubricants .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that allow for the modification of its structure to enhance biological activity or tailor it for specific applications. The compound serves as a building block for more complex molecules in chemical research.
Case Study: Antibacterial Activity
A notable case study involved the isolation of a benzisoxazole antibiotic from Bradyrhizobium denitrificans, demonstrating significant antibacterial effects against A. baumannii. The study involved bioassay-guided fractionation and highlighted the structural features critical for its activity .
Research Insights
The exploration of this compound has yielded insights into its potential therapeutic applications:
- Antibiotic Development: Its role in combating antibiotic-resistant bacteria.
- Pharmacological Research: Understanding its interaction with biological targets can lead to new drug discoveries.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The position and nature of substituents significantly influence the properties of benzisoxazole derivatives. Key analogs include:
Reactivity and Dimerization Kinetics
Evidence from dimerization studies of xylylene derivatives (Table 3, ) provides indirect insights:
| Compound | Second-Order Rate Constant (k, M⁻¹s⁻¹) at 25°C | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| 3-Methyl-1,2-xylylene (5) | 0.45 ± 0.02 | 65.2 |
| 3,6-Dimethyl-1,2-xylylene (11) | 0.32 ± 0.01 | 72.8 |
| 3-Isopropyl-1,2-xylylene (12) | 0.28 ± 0.01 | 78.3 |
By analogy, this compound may exhibit slower reaction kinetics compared to less-substituted analogs .
Physicochemical Properties
Solubility and Stability :
- The hydroxyl group at the 4-position (as in this compound) may enhance solubility in polar solvents, similar to 4-Methoxy-1,2-benzoxazol-3-amine, where electron-donating groups improve aqueous compatibility .
- Methyl groups could reduce water uptake, as seen in quaternized poly(2,6-dimethyl-1,4-phenylene oxide) membranes, which exhibit low swelling and high chemical stability .
- This contrasts with electron-withdrawing groups (e.g., nitro), which might increase reactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3,6-Dimethyl-1,2-benzisoxazol-4-ol, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis of benzisoxazole derivatives typically involves cyclization of hydroxylamine intermediates with substituted ketones or aldehydes. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled pH conditions can yield the benzisoxazole core . Optimizing substituent positions (e.g., methyl groups at C3 and C6) requires adjusting stoichiometry, temperature, and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) . Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm methyl group positions (C3 and C6) and the hydroxyl proton’s electronic environment. Aromatic protons in the benzisoxazole ring typically appear as distinct multiplet signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and fragmentation patterns.
- IR Spectroscopy : Stretching frequencies for the hydroxyl group (3200–3600 cm) and isoxazole ring (C=N at ~1600 cm) are diagnostic .
Advanced Research Questions
Q. How do the methyl groups at C3 and C6 influence the compound’s dimerization kinetics and stability under varying conditions?
- Methodological Answer : Substituent effects on dimerization can be studied via kinetic experiments in acetonitrile (CHCN) using UV-Vis spectroscopy to monitor reaction progress. For example, 3,6-dimethyl-1,2-xylylene derivatives exhibit reduced dimerization rates compared to unsubstituted analogs due to steric hindrance and electronic effects. Activation parameters (ΔH‡ and ΔS‡) derived from Arrhenius plots at multiple temperatures (e.g., 24–45°C) provide mechanistic insights . Rate constants (k) can be calculated using second-order kinetic models (Table A-1 to A-5 in ).
Q. What computational approaches are used to model the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These models explain regioselectivity in electrophilic substitutions (e.g., hydroxyl group reactivity) and non-covalent interactions (e.g., hydrogen bonding with biological targets) . Solvent effects can be incorporated using the Polarizable Continuum Model (PCM).
Q. How can researchers resolve contradictions in reported biological activities of benzisoxazole derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. antiviral efficacy) often arise from variations in assay conditions. Standardized protocols include:
- Dose-Response Curves : Testing across a concentration gradient (e.g., 1–100 μM) to determine IC values.
- Control Experiments : Using reference compounds (e.g., SCH23390 for receptor-binding studies) to validate assay sensitivity .
- Structural-Activity Relationship (SAR) Analysis : Comparing analogs (e.g., halogenated vs. methylated derivatives) to identify critical functional groups .
Data-Driven Research Challenges
Q. What strategies mitigate instability of this compound in solution during long-term studies?
- Methodological Answer : Stability can be enhanced by:
- Storage Conditions : Using anhydrous solvents (e.g., THF or DMF) under inert atmospheres (argon/nitrogen) to prevent hydrolysis.
- Additives : Incorporating radical scavengers (e.g., BHT) or stabilizers (e.g., EDTA) to inhibit oxidative degradation.
- Kinetic Monitoring : Periodic HPLC or LC-MS analysis to track decomposition products .
Q. How do solvent polarity and temperature affect the tautomeric equilibrium of the hydroxyl group in this compound?
- Methodological Answer : Tautomerism between enol and keto forms can be probed via NMR in deuterated solvents (DMSO-d vs. CDCl). Temperature-dependent studies (25–60°C) reveal shifts in equilibrium constants (K), while computational simulations (DFT) predict dominant tautomers based on solvent polarity parameters (e.g., dielectric constant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
